2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13275361
InChI: InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)21-25-20-9-5-4-8-19(20)22(26-21)24-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
SMILES: C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Molecular Formula: C22H18ClN3
Molecular Weight: 359.8 g/mol

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13275361

Molecular Formula: C22H18ClN3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine -

Specification

Molecular Formula C22H18ClN3
Molecular Weight 359.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine
Standard InChI InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)21-25-20-9-5-4-8-19(20)22(26-21)24-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
Standard InChI Key XNVJAWYYBNOQIO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, reflects its substituted quinazoline backbone. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC22H18ClN3\text{C}_{22}\text{H}_{18}\text{ClN}_{3}
Molecular Weight359.8 g/mol
logP6.54 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area61.2 Ų

The 4-chlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the phenethylamine side chain contributes to receptor binding interactions . The compound’s stereochemistry is achiral, simplifying synthetic routes.

Synthesis Pathways

General Quinazoline Synthesis Strategies

Quinazoline derivatives are typically synthesized via cyclization reactions involving anthranilic acid or its derivatives . For 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine, a multistep approach is employed:

  • Formation of the Quinazoline Core: Anthranilic acid reacts with formamide under Niementowski conditions to yield 3,4-dihydro-4-oxoquinazoline .

  • Substitution at Position 2: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.

  • Amination at Position 4: Reaction with 2-phenylethylamine in the presence of a coupling agent such as phosphorus trichloride .

Optimized Protocol for Target Compound

A representative synthesis involves:

  • Condensation of 2-amino-5-nitrobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate acylated anthranilate.

  • Cyclization with 2-phenylethylamine in toluene under reflux, yielding the quinazoline scaffold.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Pharmacological Activities

Cell LineGI50_{50} (µM)Reference
MCF-7 (Breast)6.33
A549 (Lung)17.90
HCT-116 (Colon)19.00

Antimicrobial Activity

The compound synergizes with cytochrome bcc:aa inhibitors (e.g., Q203) to deplete ATP in Mycobacterium tuberculosis, showing:

  • Mycobacterial Inhibition: IC50_{50} of 11 µM against Mycobacterium bovis BCG .

  • Broad-Spectrum Potential: Structural analogs inhibit bacterial DNA gyrase, suggesting activity against Gram-positive pathogens.

Structure-Activity Relationship (SAR) Analysis

  • 4-Chlorophenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets .

  • Phenethylamine Side Chain: Improves solubility and mitigates efflux pump recognition .

  • Quinazoline Core: Serves as a hydrogen bond acceptor with catalytic lysine residues in EGFR .

Modifications for Improved Efficacy:

  • Replacement of chlorine with trifluoromethyl boosts potency but increases hepatotoxicity.

  • Lengthening the phenethyl chain improves Mycobacterium tuberculosis selectivity .

Limitations and Future Directions

Current Challenges

  • Off-Target Effects: Inhibition of cytochrome P450 enzymes (CYP3A4) at therapeutic doses.

  • Poor Aqueous Solubility: logS = -6.82, necessitating prodrug strategies.

Research Priorities

  • Prodrug Development: Phosphate ester derivatives to enhance bioavailability.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) for solid tumors .

  • Targeted Delivery: Nanoparticle formulations to reduce systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator